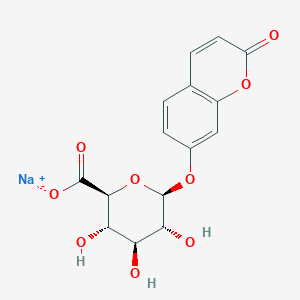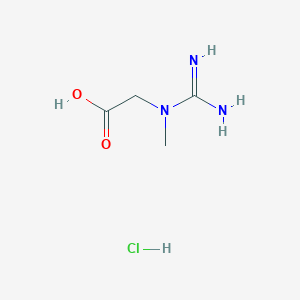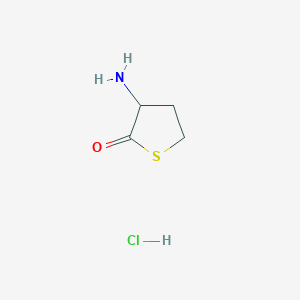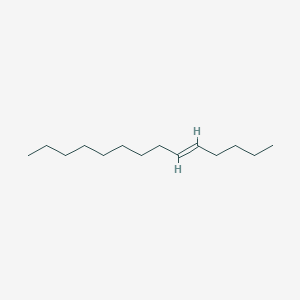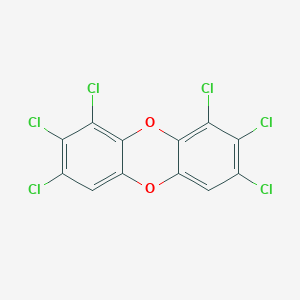
1,2,3,4,7,8,9-Heptachlorodibenzofuran
Descripción general
Descripción
1,2,3,4,7,8,9-Heptachlorodibenzofuran is a polychlorinated dibenzofuran (PCDF) that contains seven chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It has an average mass of 409.307 Da and a monoisotopic mass of 405.784698 Da .
Molecular Structure Analysis
The molecular formula of 1,2,3,4,7,8,9-Heptachlorodibenzofuran is C12HCl7O . The canonical SMILES representation is ClC1=C(Cl)C(Cl)=C2C3=C(C=C(C(Cl)=C3Cl)Cl)OC2=C1Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4,7,8,9-Heptachlorodibenzofuran include a molecular weight of 409.307 and a monoisotopic mass of 405.784698 Da .Aplicaciones Científicas De Investigación
Gene Expression Analysis
1,2,3,4,7,8,9-Heptachlorodibenzofuran: is known to induce the expression of genes encoding cytochrome P450 isoforms and the aryl hydrocarbon receptor repressor in human peripheral blood lymphocytes . This makes it valuable for research into gene regulation mechanisms.
Immunological Research
Research has shown that this compound can affect the immune system by decreasing the number of splenic plaque-forming cells, indicating potential immunosuppression effects .
Monitoring and Analysis
It has been found in human breastmilk and in the air near municipal waste incinerators , which makes it an important compound for monitoring environmental exposure and human health risk assessment.
Mecanismo De Acción
Propiedades
IUPAC Name |
1,2,3,4,7,8,9-heptachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HCl7O/c13-2-1-3-4(7(15)6(2)14)5-8(16)9(17)10(18)11(19)12(5)20-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZCTZWLJYWARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HCl7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052216 | |
| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
CAS RN |
55673-89-7 | |
| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55673-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055673897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4,7,8,9-HEPTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R443MRN2CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can I identify 1,2,3,4,7,8,9-Heptachlorodibenzofuran in a complex sample?
A: 1,2,3,4,7,8,9-Heptachlorodibenzofuran can be identified in complex samples using gas chromatography coupled with matrix isolation and Fourier transform infrared spectroscopy (GC/MI/FT-IR). This technique provides reference-quality spectra for reliable identification. [] The research by Brasch et al. presents the specific infrared spectral signature of this compound, which can be used for its identification. []
Q2: What is the sensitivity of the GC/MI/FT-IR method for detecting 1,2,3,4,7,8,9-Heptachlorodibenzofuran?
A: The instrumental detection limits for 1,2,3,4,7,8,9-Heptachlorodibenzofuran using GC/MI/FT-IR spectroscopy fall within the mid-to-high picogram and low nanogram ranges. [] This makes the technique suitable for trace analysis of this compound in environmental and biological samples.
Q3: How does the structure of 1,2,3,4,7,8,9-Heptachlorodibenzofuran relate to its potential toxicity?
A: While the provided research focuses on analytical methods and doesn't delve into toxicity mechanisms, it's known that polychlorinated dibenzo-p-dioxins and dibenzofurans, including 1,2,3,4,7,8,9-Heptachlorodibenzofuran, exert their toxicity primarily through aryl hydrocarbon receptor (AhR) activation. [] The degree of chlorination and the position of chlorine atoms on the dibenzofuran structure influence its binding affinity to the AhR and, consequently, its toxicity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



